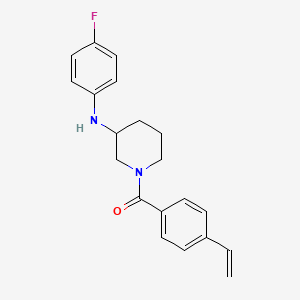

N-(4-fluorophenyl)-1-(4-vinylbenzoyl)-3-piperidinamine

Overview

Description

N-(4-fluorophenyl)-1-(4-vinylbenzoyl)-3-piperidinamine, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 by Pfizer, and it has gained popularity as a research chemical due to its psychoactive properties. FUB-PB22 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabis.

Scientific Research Applications

Motilin Receptor Agonist Development

Research led by Westaway et al. (2009) introduced a novel small molecule motilin receptor agonist, showcasing its potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, alongside a promising pharmacokinetic profile in animal models. This study suggests the utility of structurally related compounds in gastrointestinal motility disorders treatment (Westaway et al., 2009).

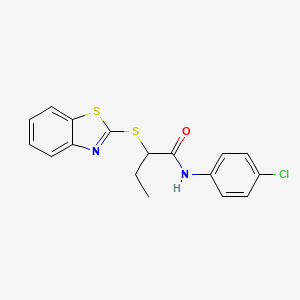

Sigma Ligand Affinity

Perregaard et al. (1995) synthesized a series of compounds demonstrating high affinity for sigma 1 and sigma 2 binding sites, with potential implications in neuropharmacology. The introduction of a 4-fluorophenyl substituent significantly enhanced the selectivity for sigma 2 ligands, suggesting the importance of fluorine substitution in modulating receptor affinity (Perregaard et al., 1995).

Fluorophore Development for Sensing Applications

Danko et al. (2011) investigated spectral properties of novel fluorophores, revealing significant insights into the effects of structural modifications on fluorescence. This research underlines the potential of fluorinated compounds in developing advanced materials for optical sensing and imaging (Danko et al., 2011).

Anti-Cancer Activity

Hammam et al. (2005) reported on fluoro-substituted compounds with notable anti-lung cancer activity, highlighting the role of fluorine in enhancing the therapeutic potential of heterocyclic compounds (Hammam et al., 2005).

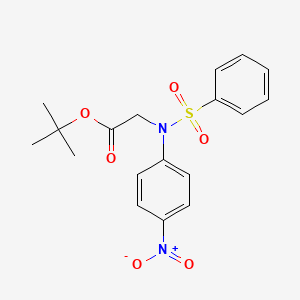

Antiproliferative Activity and Structural Analysis

Prasad et al. (2018) synthesized and evaluated a novel compound for antiproliferative activity, with structural characterization suggesting implications in drug design for cancer therapy (Prasad et al., 2018).

properties

IUPAC Name |

(4-ethenylphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-2-15-5-7-16(8-6-15)20(24)23-13-3-4-19(14-23)22-18-11-9-17(21)10-12-18/h2,5-12,19,22H,1,3-4,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUUBVXTRBPASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4064196.png)

![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-(2-furoyl)piperazine](/img/structure/B4064210.png)

![3-(4-methyl-5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4064212.png)

![N-{2-[(4-bromophenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide](/img/structure/B4064214.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4064217.png)

![5-[(2-bromophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4064232.png)

![ethyl 4-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4064239.png)

![2-(1-adamantyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4064285.png)

![2-methyl-8-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decane](/img/structure/B4064286.png)

![N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4064293.png)

![(3S*,4S*)-4-[methyl(2-pyrazinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4064302.png)

![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4064310.png)